N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and an imidazolidinone moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-9-5-4-8-16(17)23-11-10-22(19(23)25)13-18(24)21-12-14-6-2-3-7-15(14)20/h2-9H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQYWCJHNBZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the chlorobenzyl group: The final step involves the alkylation of the imidazolidinone ring with a chlorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(3-phenyl-2-oxoimidazolidin-1-yl)acetamide: Similar structure but lacks the methoxy group.
N-(2-chlorobenzyl)-2-(3-(2-hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 305.79 g/mol
This compound features a chlorophenyl group and an imidazolidinone moiety, which are significant for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of imidazolidinones exhibit notable antiproliferative effects against various cancer cell lines. For example, the compound has been evaluated for its cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Cell cycle arrest in G2/M phase |
| HT-29 | 15.0 | Induction of apoptosis |
| M21 | 10.0 | Inhibition of microtubule dynamics |
The IC values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism appears to involve disrupting the normal cell cycle and inducing apoptosis, which are critical pathways in cancer therapy.
The biological activity of this compound is believed to involve several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in tumor cells.
- Protein Binding : Binding studies suggest that this compound interacts with key proteins involved in tumor growth and survival.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
-
Study on HT-29 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models.
- Results : Tumor growth inhibition was observed at doses correlating with its IC values in vitro.
- Combination Therapy : Research explored the effects of combining this compound with established chemotherapeutics like paclitaxel, showing enhanced antiproliferative effects compared to either agent alone.
Q & A
Q. What are the common synthetic routes for N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, such as:
- Condensation : Reacting chlorophenylmethylamine with 2-methoxyphenyl precursors under reflux conditions (e.g., 4–6 hours in methanol or dichloromethane).
- Cyclization : Using carbodiimide-based coupling agents (e.g., EDC·HCl) to form the imidazolidinone ring, often in the presence of triethylamine to maintain basicity .
- Purification : Recrystallization from methanol or acetone to isolate the product, monitored by TLC for reaction completion .
Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for cyclization), and stoichiometric ratios (1:1.2 for amine:acid) to maximize yields (typically 60–85%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm; chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 414.1) .
- X-ray Diffraction (XRD) : Resolves crystal packing and torsion angles (e.g., dihedral angles between aromatic rings ≈60–65°) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What purification strategies are effective for removing by-products?
- Methodological Answer :
- Recrystallization : Use methanol/acetone (1:1) to isolate high-purity crystals, leveraging solubility differences between the product and impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) to separate unreacted starting materials .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refining hydrogen atom positions via riding models and validating geometry with R-factor convergence (<5%) .
- Twinning Analysis : Apply PLATON to detect twinning and adjust HKLF 5 files for overlapping reflections .
- Validation Checks : Verify ADPs (anisotropic displacement parameters) and hydrogen bonding motifs (e.g., N–H⋯O interactions) against IUCr standards .
Q. What strategies elucidate the compound’s biological targets and mechanisms?
- Methodological Answer :
- Enzyme Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits to measure IC50 values .
- Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1M17 for kinase domains) to predict binding poses .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated cancer cell lines (e.g., HepG2) .
Q. How should discrepancies in bioactivity data across studies be addressed?
- Methodological Answer :
- Dose-Response Curves : Validate EC50 values across ≥3 independent replicates to assess reproducibility .
- Cell Line Validation : Authenticate cell lines via STR profiling and control for passage number effects .
- Assay Conditions : Standardize incubation times (24–48 hours) and serum concentrations (e.g., 10% FBS) to minimize variability .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to predict permeability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (e.g., RMSD <2 Å) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the methoxy group) using Schrödinger Phase .
Q. How can impurities from synthetic intermediates be systematically analyzed?
- Methodological Answer :
- LC-MS/MS : Quantify residual starting materials (e.g., chlorophenylmethylamine) with MRM transitions .
- 2D NMR : Employ HSQC and HMBC to trace impurity signals back to incomplete cyclization steps .
- Thermogravimetric Analysis (TGA) : Detect volatile by-products (e.g., unreacted acetic anhydride) during heating ramps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
